(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiazole ring, and a piperazine ring . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Antimicrobial Activity
A study explored the synthesis of new pyridine derivatives incorporating the thiazole moiety, demonstrating modest antimicrobial activity against bacteria and fungi. The structural analysis and antimicrobial screening suggest the potential of these compounds as therapeutic agents in combating microbial infections (Patel, Agravat, & Shaikh, 2011). Another research focused on the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, indicating moderate to good antimicrobial efficacy, highlighting their significance in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Anti-inflammatory and Antiproliferative Effects
Research on indothiazinone, an indolyl thiazolyl ketone, discovered from a novel myxobacterial strain, unveiled several indole derivatives with weak activity against yeasts, filamentous fungi, Gram-positive bacteria, and mouse fibroblasts, suggesting their potential in developing new anti-inflammatory and antiproliferative drugs (Jansen, Mohr, Bernecker, Stadler, & Müller, 2014).
Anticancer Activity
A novel series of thiazolidinone derivatives, linked with pyridin-2-yl-piperazine, were synthesized and evaluated for their antimicrobial activity, which could be foundational in developing anticancer therapies due to their structural attributes (Patel, Patel, Kumari, & Patel, 2012). Additionally, the synthesis and antiproliferative effect of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells revealed potent activity, particularly for specific compounds against Nalm6, K562, and Jurkat cells, indicating their potential in leukemia treatment (Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
For example, a compound’s absorption can be affected by factors such as its solubility and stability, while its distribution can be influenced by its ability to cross biological membranes .
Result of Action
For example, some indole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells .
Action Environment
For example, factors such as pH and temperature can affect a compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone interacts with various enzymes, proteins, and other biomolecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These interactions play a crucial role in biochemical reactions involving this compound.
Cellular Effects
The compound this compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound this compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-25-18-7-3-2-6-16(18)14-19(25)21-24-17(15-29-21)22(28)27-12-10-26(11-13-27)20-8-4-5-9-23-20/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHBGCMVVXDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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